Ethyl acrylate methyl methacrylate polymer

Vue d'ensemble

Description

The Ethyl Acrylate Methyl Methacrylate Polymer is a class of smart polymers derived from acrylic and methacrylic acids. These polymers exhibit several useful characteristics, including good biocompatibility, capping ability toward metal clusters, low cost, and potential recyclability and reusability. They have applications in various fields such as medical, electronic devices, food packaging, and environmental remediation .

2.

Synthesis Analysis

Among the acrylic polymers investigated, the most commonly used ones are Poly (Acrylic Acid) (PAA) and its corresponding methyl ester, Poly (Methyl Acrylate) (PMA) . Additionally, both homo and hetero acrylate block copolymers find widespread use. These copolymers can be synthesized through various methods, including radical polymerization, emulsion polymerization, and solution polymerization .

3.

Molecular Structure Analysis

The chemical structures of acrylic polymers are diverse, but they share common features. The backbone consists of acrylate or methacrylate units. The polymeric chains can be linear or branched, depending on the specific synthesis method. The molecular weight and distribution also impact their properties .

4.

Chemical Reactions Analysis

Acrylic polymers participate in various chemical reactions due to their functional groups. These reactions include esterification, hydrolysis, and cross-linking. For instance, the ester groups in poly(methyl methacrylate) (PMMA) can undergo hydrolysis under specific conditions . Additionally, copolymerization with other monomers allows tailoring of properties.

5.

Physical And Chemical Properties Analysis

- Chemical Properties : These polymers are generally inert but can undergo specific chemical reactions. PMMA, for example, has excellent optical clarity and UV resistance .

7.

Applications De Recherche Scientifique

Medical Applications

Acrylate and methacrylate polymers, including Ethyl acrylate methyl methacrylate polymer, are widely used in the medical field due to their good biocompatibility . They are used in the design and development of new, highly efficient systems for biomedicine .

Electronic Applications

These polymers are also used in the electronics industry. Their high strength-to-weight ratio, stiffness, toughness, ductility, and cost-effectiveness make them suitable for use in electronic devices .

Food Packaging

Acrylate and methacrylate polymers are used in food packaging due to their wide versatility and easy derivatization routes . They are used as an impact modifier in rigid non-plasticised polyvinylchloride and up to 15 % w/w in non-plasticised polylactic acid .

Environmental Remediation

These polymers are employed in environmental remediation fields . They are used in the design and development of new, highly efficient systems for environmental applications .

Textiles, Toys, and Packaging

Polymer science has significantly developed, resulting in the design and synthesis of durable and versatile materials for daily-life applications including textiles, electronics, toys, and packaging .

Lithography, Lacquers, and Adhesives

Acrylate homopolymers along with their copolymers are used in various fields such as thin films, adsorption, fibers, filament coatings, lithography, lacquers, adhesives .

Printing Inks and Binders

These polymers are also used in printing inks and binders . Their high strength-to-weight ratio, stiffness, toughness, ductility, and cost-effectiveness make them suitable for these applications .

Recyclability

One of the main advantages of acrylate and methacrylate polymers is their potential recyclability and reusability . This makes them a sustainable choice in various applications .

Mécanisme D'action

Target of Action

Ethyl acrylate methyl methacrylate polymer (EAMMP) is a synthetic acrylate polymer that is commonly used in the production of various materials due to its unique properties . The primary targets of EAMMP are the materials it is incorporated into, such as plastics, coatings, adhesives, and sealants . It interacts with these materials, enhancing their properties and performance.

Mode of Action

EAMMP is typically polymerized under free-radical conditions . The anionic polymerization of methyl methacrylate (MMA) is carried out using phosphazene base t-BuP4 and ethyl acetate (EA) as the catalyst and the initiator, respectively . This process results in the formation of the polymer structure .

Biochemical Pathways

The polymerization mechanism of MMA initiated by EA has been studied using gas chromatography (GC), size exclusion chromatography (SEC) measurements, and nuclear magnetic resonance (NMR) analyses .

Pharmacokinetics

Its physical and chemical properties, such as its hydrophobic nature and lower heat production during polymerization, influence its behavior and stability in different environments .

Result of Action

The polymerization of EAMMP results in a material with unique properties. For instance, it produces less heat during polymerization, has a lower modulus of elasticity, and has an overall softer texture compared to the more common PMMA . These properties make EAMMP suitable for various applications, including the production of plastics, coatings, adhesives, and sealants .

Action Environment

The action of EAMMP, particularly its polymerization process, can be influenced by environmental factors such as temperature and the presence of a catalyst . For instance, the polymerization of MMA initiated by EA is typically carried out under free-radical conditions . Additionally, the properties of the resulting polymer can be influenced by the conditions under which it is synthesized and processed .

Safety and Hazards

Propriétés

IUPAC Name |

ethyl prop-2-enoate;methyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2/c1-4(2)5(6)7-3;1-3-5(6)7-4-2/h1H2,2-3H3;3H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNLOZNCOBKRNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C.CC(=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

113547-51-6, 121917-49-5, 9010-88-2 | |

| Record name | 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethyl 2-propenoate, graft | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113547-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethyl 2-propenoate, block | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121917-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl acrylate-methyl methacrylate copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9010-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80910592 | |

| Record name | Ethyl prop-2-enoate--methyl 2-methylprop-2-enoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White powder; [Aldrich MSDS] | |

| Record name | 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethyl 2-propenoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethyl 2-propenoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10663 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Ethyl acrylate methyl methacrylate | |

CAS RN |

9010-88-2, 107950-48-1 | |

| Record name | 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethyl 2-propenoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl prop-2-enoate--methyl 2-methylprop-2-enoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethyl 2-propenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

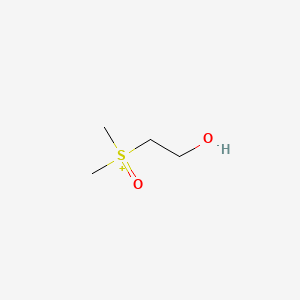

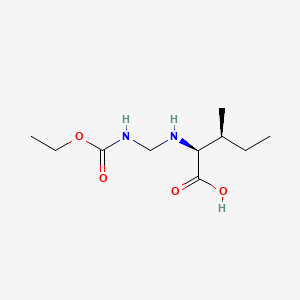

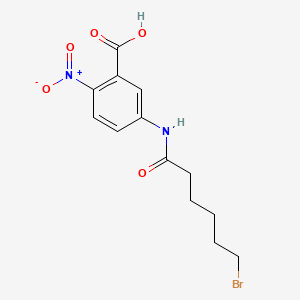

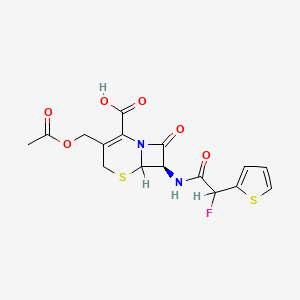

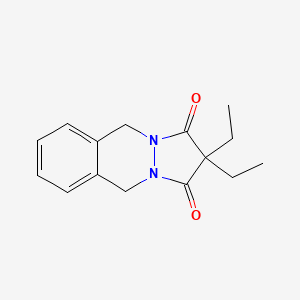

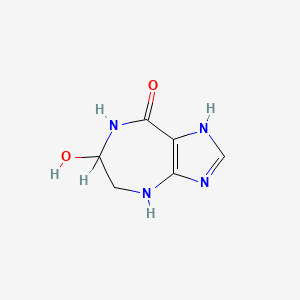

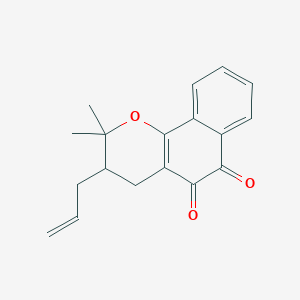

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

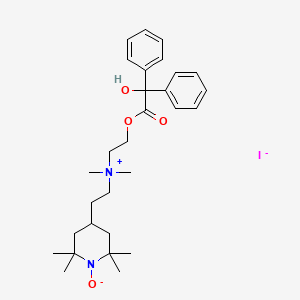

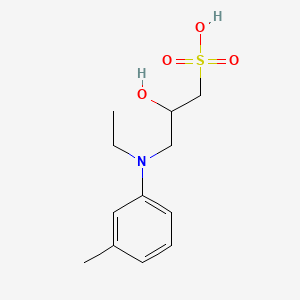

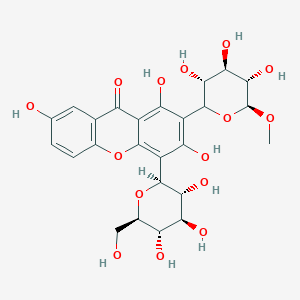

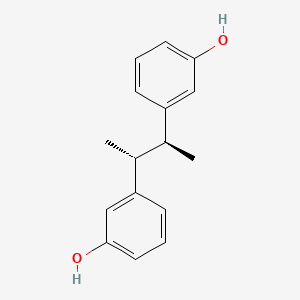

Feasible Synthetic Routes

Q & A

Q1: Why was Ethyl acrylate methyl methacrylate polymer chosen as a carrier for poorly soluble drugs like Nimodipine in these studies?

A: Ethyl acrylate methyl methacrylate polymer is an amorphous copolymer known for its ability to improve the dissolution rate of poorly soluble drugs. [, ] This is because it can form solid dispersions, where the drug is molecularly dispersed within the polymer matrix, increasing its surface area and promoting faster dissolution in aqueous media. [, ]

Q2: How does Ethyl acrylate methyl methacrylate polymer affect the dissolution rate of Nimodipine?

A: The research indicates that Ethyl acrylate methyl methacrylate polymer significantly improves the dissolution rate of Nimodipine compared to the pure drug substance. [] This improvement is attributed to several factors:

- Increased surface area: The formation of a solid dispersion through hot-melt extrusion leads to the drug being dispersed at a molecular level within the polymer matrix, significantly increasing its surface area available for dissolution. []

- Reduced particle size: Hot-melt extrusion can result in smaller drug particle sizes within the polymer matrix, further enhancing the dissolution rate. []

- Improved wettability: The hydrophilic nature of Ethyl acrylate methyl methacrylate polymer enhances the wettability of the hydrophobic Nimodipine, facilitating faster dissolution in aqueous environments. []

Q3: What evidence suggests molecular interactions between Nimodipine and Ethyl acrylate methyl methacrylate polymer in the solid dispersions?

A: Fourier-transform infrared spectroscopy (FT-IR) analysis of the solid dispersions revealed a weakening and shift in the N–H stretching vibration of the secondary amine groups of Nimodipine. [] This spectral change provides evidence of hydrogen bonding interactions between the drug and the Ethyl acrylate methyl methacrylate polymer, contributing to the formation of a stable solid dispersion. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,4S,6R)-5-acetamido-2-[(2R)-2,3-di(tetradecoxy)propoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1194016.png)

![4-[(3,5-Dihydroxy-3-methylpentanoyl)amino]butanoic acid](/img/structure/B1194028.png)

![4-amino-1-[(2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one](/img/structure/B1194034.png)